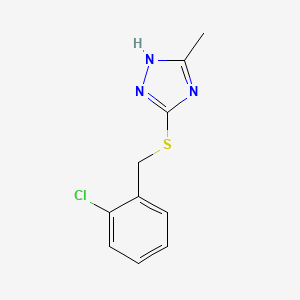

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-7-12-10(14-13-7)15-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAVORJAMPDWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 5-methyl-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the triazole ring using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Amines, thiols, sodium hydroxide, DMF or DMSO as solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated triazole derivatives, modified triazole rings.

Substitution: Amino-substituted triazoles, thio-substituted triazoles.

Scientific Research Applications

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its activity against certain bacterial and fungal pathogens.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Triazole derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of 3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole with structurally related analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- Chlorine Position : The 2-chloro derivative (target compound) shows similar melting points to the 4-chloro analog but differs in aromatic proton shifts due to ortho-substituent effects .

- Electron-Donating Groups : Methoxy substituents (e.g., 3-methoxybenzyl) reduce melting points slightly compared to halogenated analogs, likely due to decreased crystallinity .

- Yield Trends : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) often result in lower yields (75–87%) compared to simpler alkyl/aryl groups .

Key Observations :

- Antimicrobial Potency: The 2-chlorobenzylthio derivative exhibits superior antifungal activity compared to non-halogenated analogs, likely due to enhanced lipophilicity and membrane penetration .

- Electron-Withdrawing Groups : Chlorine and bromine substituents correlate with improved bioactivity in both antimicrobial and cytotoxic contexts .

Biological Activity

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antifungal Activity

1,2,4-triazoles are well-documented for their antifungal properties. Studies indicate that derivatives of this class exhibit significant activity against various fungal pathogens. The mechanism often involves inhibition of the cytochrome P450 enzyme system in fungi, which is crucial for ergosterol biosynthesis. This compound specifically has shown promising antifungal activity comparable to established antifungal agents.

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied. Research shows that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.75 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple pathways.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 12.5 |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in fungal and bacterial metabolism.

- DNA Interaction : It may intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription in cancer cells.

Case Studies

A recent study investigated the efficacy of this compound in treating fungal infections in immunocompromised mice. The results showed a significant reduction in fungal load compared to untreated controls, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic methods for preparing 3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole, and how are reaction conditions optimized?

Microwave-assisted synthesis is a widely used method for this compound. Optimal conditions include heating at 165°C under 12.2 bar pressure for 45 minutes, with reaction progress monitored via gas chromatography-mass spectrometry (GC-MS) . Adjustments in reaction time (e.g., 30 minutes for energy efficiency in related triazoles) depend on substituent steric and electronic effects . Key parameters include solvent choice (acetonitrile for reflux), stoichiometric ratios of thiol and triazole precursors, and post-synthetic purification via column chromatography.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural validation employs:

- 1H NMR : Peaks for aromatic protons (2-chlorobenzyl group) appear at δ 7.2–7.5 ppm, while methyl groups (5-methyltriazole) resonate near δ 2.3 ppm .

- Mass spectrometry : A molecular ion peak at m/z 330.1 (for analogous triazoles) matches theoretical values .

- Elemental analysis (CHNS) : Confirms C, H, N, S percentages within ±0.4% of calculated values .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

Stability studies in pH 7 buffer (5% methanol) show degradation via hydrolysis of the thioether bond, forming 3-aminomethyl derivatives as primary degradation products. TLC and HPLC are used to monitor purity, with recommended storage in opaque containers under inert gas to prevent photooxidation and moisture absorption .

Advanced Research Questions

Q. How can computational modeling elucidate electronic properties and guide material science applications?

Density Functional Theory (DFT) calculations on analogous triazoles reveal a direct energy gap of ~3.2–3.4 eV, suggesting semiconducting potential. The chlorobenzyl group enhances charge transfer via π-π stacking, while sulfur atoms contribute to nonlinear optical properties (e.g., hyperpolarizability β ~5.1 × 10⁻³⁰ esu) . These insights aid in designing optoelectronic materials.

Q. What mechanistic insights exist regarding the compound’s antimicrobial activity?

Studies on structurally similar 1,2,4-triazoles indicate inhibition of fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase) via thiol group coordination to heme iron. Activity correlates with lipophilicity (logP ~2.8), which is enhanced by the 2-chlorobenzyl moiety for membrane penetration .

Q. How are reaction byproducts characterized, and what strategies mitigate their formation?

Byproducts like disulfide dimers (from thiol oxidation) or uncyclized intermediates are identified via GC-MS and mitigated by:

- Strict anaerobic conditions during synthesis.

- Use of radical scavengers (e.g., BHT).

- Optimized microwave power to prevent overheating, which accelerates side reactions .

Q. What challenges arise in solubility enhancement for pharmacological formulations?

The compound’s low aqueous solubility (logS ≈ -4.2) is addressed via:

Q. How do substituent variations impact biological activity and physicochemical properties?

Comparative studies show:

Q. Methodological Notes

- Contradictions in Data : Optimal microwave reaction times vary (30–45 minutes) depending on substituent bulkiness .

- Key Tools : SHELX software for crystallographic refinement , ORTEP-III for molecular visualization , and Agilent GC-MS for reaction monitoring .

- Unresolved Issues : Limited data on in vivo pharmacokinetics and long-term stability in biological matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.